2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine
Description
Contextualization of Substituted Bipyridine Systems in Contemporary Chemical Research
Substituted bipyridine systems, which feature two interconnected pyridine (B92270) rings, are of paramount importance in modern chemistry. They are most renowned for their role as exceptional ligands in transition-metal catalysis, where they are integral to processes like nickel-catalyzed cross-coupling reactions and iridium-catalyzed C-H borylation. lookchem.com The ability of bipyridine ligands to coordinate strongly with metal centers is a key feature, though it can also present challenges by potentially reducing catalytic activity, necessitating innovative synthetic strategies. pipzine-chem.com
Beyond catalysis, these systems are crucial in the design of advanced materials, including iridium-based dyes for photocatalysis and Organic Light Emitting Diodes (OLEDs). lookchem.comsigmaaldrich.com The synthesis of asymmetrically substituted bipyridines is an area of intense research, often employing palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura reaction to create novel structures with tailored electronic and photophysical properties. pipzine-chem.comnih.gov
Significance of Fluorinated Heterocycles in Synthetic and Materials Science
The introduction of fluorine into heterocyclic compounds is a transformative strategy in chemical synthesis. sigmaaldrich.com Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond impart unique characteristics to organic molecules, including enhanced metabolic stability, increased lipophilicity, and altered bioavailability. sigmaaldrich.comsigmaaldrich.com These modifications are highly sought after in drug discovery, with estimates suggesting that 20-30% of all pharmaceuticals contain at least one fluorine atom. sigmaaldrich.compharmaffiliates.com
In materials science, fluorinated heterocycles are leveraged for their distinct optical and electronic properties. They are used in the development of specialized polymers, liquid crystals, and materials for advanced electronic devices like OLEDs, where fluorine's electron-withdrawing nature can improve stability and performance. sigmaaldrich.comsigmaaldrich.com The synthesis of these molecules often requires specialized fluorinating agents and catalytic methods to achieve regioselective incorporation of fluorine onto the heterocyclic core. sigmaaldrich.com
Rationale for the Comprehensive Investigation of 2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine
The specific molecular architecture of this compound combines three synthetically significant motifs: a fluorinated pyridine ring, a methyl group providing steric and electronic influence, and a second pyridine ring linked at the 4-position. This unique combination makes it a compelling target for both academic and industrial research.
The rationale for its investigation is built on the established value of its isomers and related structures. For instance, the analogous compound, 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine, is recognized as a candidate for pharmaceutical and agrochemical development due to its unique electronic and steric properties. google.comnih.gov Research on kinase inhibitors has demonstrated that the position of the nitrogen atom in the pyridyl substituent is critical for biological activity; in some systems, pyridin-3-yl analogues show superior performance to pyridin-4-yl analogues due to optimized hydrogen bonding. nih.gov This highlights that subtle isomeric changes can lead to dramatic differences in function, providing a strong impetus to synthesize and test the 4-pyridyl variant to fully map the structure-activity relationship. Furthermore, halogenated methylpyridines serve as key intermediates in the synthesis of high-value chemicals for agriculture and materials science. sigmaaldrich.commdpi.com
The title compound, therefore, represents an unexplored node in the chemical space of functional bipyridine systems. Its properties are not readily predictable from its constituent parts alone, necessitating a dedicated synthetic and analytical investigation.
Research Objectives and Scope of Academic Inquiry
The study of this compound is guided by a clear set of research objectives. The primary goal is to develop a robust and efficient synthetic pathway to the molecule, likely via a palladium-catalyzed cross-coupling reaction, which is a standard method for constructing such biaryl systems.
Key Research Objectives:
Synthesis: To establish a reliable synthetic protocol, such as a Suzuki-Miyaura coupling between a suitable halogenated precursor like 3-bromo-2-fluoro-5-methylpyridine (B98770) and 4-pyridinylboronic acid.
Structural Characterization: To unambiguously confirm the molecular structure and connectivity using modern analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS) for molecular formula validation, and single-crystal X-ray diffraction to determine its three-dimensional structure and intermolecular interactions.
Physicochemical and Electronic Properties: To investigate its fundamental properties, including photophysical characteristics (absorption and emission spectra) and electrochemical behavior (redox potentials), to assess its suitability for applications in materials science, such as in OLEDs or as a catalytic ligand.
Comparative Analysis: To compare its properties against its known pyridin-3-yl isomer, providing valuable insight into the structure-property relationships governed by the position of the distal nitrogen atom.
The scope of this inquiry is focused on the fundamental chemistry of the compound, laying the groundwork for future explorations into its potential applications in medicinal chemistry, catalysis, and materials science.
Interactive Data Tables
Physicochemical Properties of Key Compounds
The following table summarizes key data for the target compound and its potential precursors. Properties for the target compound are theoretical or predicted based on its structure, as it is a novel research target.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |
| This compound | C₁₁H₉FN₂ | 188.20 | Not Available | Target Compound |
| 3-Bromo-2-fluoro-5-methylpyridine | C₆H₅BrFN | 190.01 | 1214377-63-3 | Precursor |
| 4-Pyridinylboronic acid | C₅H₆BNO₂ | 122.92 | 1692-25-7 | Precursor |
| 2-Fluoro-3-methylpyridine (B30981) | C₆H₆FN | 111.12 | 2369-18-8 | Related Compound |
| 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine | C₁₁H₉FN₂ | 188.20 | 1214339-11-3 | Isomer |
Table of Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-methyl-5-pyridin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-8-6-10(7-14-11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWMGDOYJSAKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Derivatization Strategies
Precursor Synthesis and Functional Group Interconversions for Key Intermediates
The synthesis of 2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine relies on the strategic preparation of key precursor molecules. The primary building blocks are typically a functionalized fluorinated pyridine (B92270) ring and a functionalized pyridine ring, which are later joined via a cross-coupling reaction.
A crucial intermediate is a halogenated version of the 2-fluoro-3-methylpyridine (B30981) core, such as 2-Bromo-5-fluoro-3-methylpyridine sigmaaldrich.com. The synthesis of such precursors can begin from pyridine N-oxides. These starting materials can be converted to 2-pyridyltrialkylammonium salt intermediates, which are then amenable to fluorination. acs.org This site-specific conversion offers broad functional group compatibility. acs.org For instance, the synthesis of diethyl{[5-(3-fluorophenyl)-pyridin-2-yl]methyl}phosphonate, a related compound, starts from 5-bromo-2-hydroxymethyl-pyridine . This alcohol is converted to a more reactive species, like a chloromethyl derivative, by reacting it with thionyl chloride. google.com This represents a key functional group interconversion, transforming a hydroxyl group into a leaving group suitable for subsequent reactions. google.com
Another key precursor is the coupling partner for the second pyridine ring, often a pyridineboronic acid or its ester derivative for Suzuki-Miyaura coupling. The stability and accessibility of pyridylboronic acids, particularly those with 3- and 4-pyridyl groups, make them valuable reagents in synthesizing a variety of bipyridine compounds. mdpi.com
Direct Synthesis of this compound:
The direct construction of the bipyridine core of this compound is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Modern techniques such as microwave-assisted synthesis and flow chemistry offer enhanced control and efficiency.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing biaryl and heterobiaryl compounds, including the target molecule. sigmaaldrich.com These reactions form a carbon-carbon bond between the two pyridine rings.
The Suzuki-Miyaura reaction is one of the most widely used methods due to its mild reaction conditions, tolerance of various functional groups, and the relatively low toxicity of the boron-based reagents. bohrium.comtcichemicals.com The reaction typically couples a halopyridine, such as 2-bromo-5-fluoro-3-methylpyridine, with a pyridylboronic acid or a boronate ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net Catalyst systems based on ligands like phosphines (e.g., XPhos, SPhos) are often employed to achieve high activity and yields. rsc.org The use of trimethyl borate (B1201080) has been shown to enable anhydrous cross-coupling of challenging heteroaryl systems. nih.gov
The Stille reaction involves the coupling of an organotin compound with an organic halide. For a related synthesis, palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides proceeded smoothly to give the corresponding 5-aryl-4-fluoropyrazole in good yields. nih.gov A similar strategy could be applied by coupling a stannylated pyridine with a halogenated fluoromethylpyridine.
The Negishi reaction utilizes an organozinc reagent as the coupling partner. This method has been successfully used for preparing 2,2′-bipyridine derivatives by coupling 2-pyridyl zinc halides with bromopyridines, often enhanced by microwave irradiation. mdpi.com Zinc-mediated Negishi-like couplings can also be performed in aqueous media. sigmaaldrich.com
| Reaction | Pyridine Reagent 1 (Electrophile) | Pyridine Reagent 2 (Nucleophile) | Typical Catalyst/Ligand | Key Advantages | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Halogenated Pyridine (e.g., 2-Bromo-5-fluoro-3-methylpyridine) | Pyridylboronic Acid/Ester | Pd(OAc)₂, Pd₂(dba)₃ / XPhos, SPhos | Mild conditions, functional group tolerance, low toxicity of boron reagents. | mdpi.comtcichemicals.comnih.gov |
| Stille | Halogenated Pyridine | Organostannane (e.g., Tributylstannyl-pyridine) | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. | nih.gov |
| Negishi | Halogenated Pyridine | Organozinc Halide | Pd(dba)₂ / XPhos, Pd/Al₂O₃–SiO₂ | High reactivity of organozinc reagents. | mdpi.comsigmaaldrich.com |
Microwave-Assisted Organic Synthesis of Bipyridine Core
Microwave-assisted synthesis (MAS) has emerged as a powerful technique to accelerate organic reactions, offering higher yields and significantly shorter reaction times compared to conventional heating. mdpi.com In the context of bipyridine synthesis, microwave irradiation has been shown to dramatically enhance reaction rates and yields. For example, the Negishi coupling between 2-pyridyl zinc bromide and 2-bromopyridine (B144113) derivatives saw yields improve significantly with reaction times of less than an hour under microwave conditions. mdpi.com Similarly, palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been effectively performed using microwave assistance. mdpi.com This "green" chemistry approach is also applicable to the synthesis of various coordination and organometallic compounds containing bipyridine ligands. mdpi.comscispace.com The synthesis of novel nanocomposites using molybdenum and [2,2′-bipyridine]-4,4′-dicarboxylic acid has also been achieved under microwave conditions. nih.gov
Flow Chemistry Approaches for Enhanced Reaction Control
Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and reaction time. sci-hub.se This technology is considered a green and sustainable practice, providing high reproducibility and reducing energy consumption. sci-hub.se For pyridine synthesis, flow chemistry can help mitigate problems like coke formation that occur in traditional batch reactors at high temperatures. acs.org A proposed coupled reactor for pyridine synthesis combines different reaction zones to optimize conditions and improve selectivity. acs.orgresearchgate.net The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a flow system, faithfully reproducing the outcome of batch microwave reactions while allowing for continuous processing and easier scale-up. interchim.fr These approaches provide a pathway for the large-scale, controlled synthesis of complex pyridine derivatives like the target molecule. researchgate.net
Regioselective Functionalization of this compound
The presence of the fluorine atom at the 2-position of the pyridine ring provides a reactive handle for further molecular diversification. This position is activated towards nucleophilic attack, allowing for the regioselective introduction of a wide array of functional groups.
Nucleophilic Aromatic Substitution at the Fluoro Position
The 2-fluoro group on a pyridine ring can be displaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This process is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. A diverse range of functionalities, including nitrogen, oxygen, sulfur, and carbon-based nucleophiles, can be installed at this position. acs.org
Directed Ortho Metalation and Electrophilic Quenches
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca In the case of this compound, the fluorine atom and the nitrogen atom of the pyridine ring can both serve as potential DMGs.
The fluorine atom in fluoropyridines is known to be a moderate directing group. However, the primary directing influence in the 2-fluoro-3-methylpyridine ring is the pyridine nitrogen itself, which strongly directs metalation to the C6 position. The fluorine at C2 enhances the acidity of the C6 proton through its inductive effect. The methyl group at C3 provides some steric hindrance but does not electronically favor deprotonation at an adjacent site.
The typical procedure involves treating the substrate with a strong lithium amide base, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). uwindsor.ca These bases are often preferred over alkyllithiums (e.g., n-BuLi) to prevent competitive nucleophilic addition to the pyridine ring. harvard.edu Following the deprotonation step, the resulting aryllithium intermediate is quenched with a suitable electrophile to introduce a new functional group at the C6 position.
The scope of this reaction is broad, allowing for the introduction of a wide variety of substituents. The choice of electrophile determines the nature of the newly installed group. mdpi.com
Table 1: Potential Electrophilic Quenches in DoM of this compound
| Electrophile | Reagent Example | Introduced Functional Group | Potential Product |
|---|---|---|---|
| Iodine | I2 | -I | 2-Fluoro-6-iodo-3-methyl-5-(pyridin-4-yl)pyridine |
| Aldehydes/Ketones | N,N-Dimethylformamide (DMF) | -CHO | This compound-6-carbaldehyde |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | -Si(CH3)3 | 2-Fluoro-3-methyl-6-(trimethylsilyl)-5-(pyridin-4-yl)pyridine |
| Alkyl Halides | Methyl iodide (CH3I) | -CH3 | 2-Fluoro-3,6-dimethyl-5-(pyridin-4-yl)pyridine |
| Disulfides | Dimethyl disulfide (CH3SSCH3) | -SCH3 | 2-Fluoro-3-methyl-6-(methylthio)-5-(pyridin-4-yl)pyridine |
Late-Stage Functionalization via C-H Activation
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late point in its synthesis. nih.gov This approach is highly valuable as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies from a common advanced intermediate. nih.govacs.org For this compound, LSF can be achieved through various C-H activation strategies.
One of the most effective LSF strategies for 2-fluoropyridine (B1216828) derivatives involves a tandem C-H fluorination/nucleophilic aromatic substitution (SNAr) sequence. nih.govberkeley.eduresearchgate.net However, since the parent compound already contains the 2-fluoro substituent, it is primed for the SNAr part of this strategy. The electron-withdrawing nature of the pyridine nitrogen and the pyridin-4-yl group activates the C2 position, making the fluorine atom a good leaving group for nucleophilic substitution. researchgate.net This allows for the displacement of the fluoride (B91410) with a wide range of nucleophiles under relatively mild conditions. acs.orgberkeley.edu
This method provides a powerful tool for diversifying the scaffold at the C2 position. The reaction conditions can be tailored to accommodate various nucleophiles, including those containing nitrogen, oxygen, and sulfur atoms.
Table 2: Nucleophilic Aromatic Substitution (SNAr) on this compound
| Nucleophile Class | Nucleophile Example | Typical Conditions | Product Class |
|---|---|---|---|
| Alcohols | Sodium methoxide (B1231860) (NaOCH3) | CH3OH, reflux | 2-Methoxy-3-methyl-5-(pyridin-4-yl)pyridine |
| Amines | Morpholine | K2CO3, DMSO, 120 °C | 4-(3-Methyl-5-(pyridin-4-yl)pyridin-2-yl)morpholine |
| Thiols | Sodium thiophenoxide (NaSPh) | DMF, 80 °C | 3-Methyl-2-(phenylthio)-5-(pyridin-4-yl)pyridine |
| Azoles | Imidazole | NaH, THF, rt | 2-(1H-Imidazol-1-yl)-3-methyl-5-(pyridin-4-yl)pyridine |
Beyond SNAr, direct C-H activation catalyzed by transition metals offers alternative routes for LSF. For instance, palladium-catalyzed C-H arylation could potentially functionalize the C4 or C6 positions of the 3-methylpyridine (B133936) ring or the C3'/C5' positions of the pyridin-4-yl ring, although controlling regioselectivity can be challenging.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing methods.
The core structure of the target molecule is a bipyridine. The key bond formation is the C-C bond between the two pyridine rings. This is typically achieved via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. mdpi.com
Green improvements to the synthesis can focus on several areas:
Catalyst Efficiency: Utilizing highly efficient palladium catalysts with high turnover numbers (TON) and turnover frequencies (TOF) minimizes the amount of metal required. mdpi.com The use of air-stable palladium pre-catalysts can also eliminate the need for inert gas atmospheres, simplifying the procedure. mdpi.com
Solvent Choice: Replacing traditional volatile organic compounds (VOCs) with greener solvents is a key objective. Water is an ideal green solvent, and many modern Suzuki coupling protocols have been developed to work in aqueous media, often with the aid of surfactants. youtube.com
Reagent Stoichiometry: Traditional Stille couplings, while effective for bipyridine synthesis, use highly toxic organotin reagents. mdpi.com Negishi (organozinc) and Suzuki (organoboron) couplings are preferred alternatives due to the lower toxicity of the organometallic reagents. mdpi.com For example, the Suzuki coupling between a (fluoromethylpyridin-yl)boronic acid and a halopyridine is a common and relatively green approach. lookchem.com
Energy Efficiency: Employing reaction conditions at or near ambient temperature reduces energy consumption. Microwave-assisted synthesis can also be a green alternative, as it often dramatically reduces reaction times and can lead to cleaner reactions with higher yields.
Waste Reduction: Electrochemical methods for coupling reactions are emerging as a promising green alternative, as they can avoid the use of chemical oxidants or reductants, generating less waste. mdpi.com
Table 3: Comparison of Traditional vs. Green Approaches for Bipyridine Synthesis
| Synthetic Aspect | Traditional Approach (e.g., Stille Coupling) | Greener Approach (e.g., Aqueous Suzuki Coupling) |
|---|---|---|
| Reagents | Highly toxic organotin compounds | Low-toxicity boronic acids/esters |
| Solvent | Anhydrous organic solvents (e.g., Toluene, Dioxane) | Water, Ethanol (B145695), or mixtures |
| Byproducts | Toxic tin byproducts, difficult to remove | Inorganic borate salts, easily removed |
| Catalyst | Homogeneous Palladium catalyst, often air-sensitive | Air-stable Pd catalysts, potential for heterogeneous/reusable catalysts. mdpi.com |
| Energy | Often requires high temperatures and prolonged heating | Can often be performed at lower temperatures; microwave-compatible |
By integrating these advanced methodologies and green chemistry principles, the synthesis and derivatization of this compound can be achieved with high efficiency, selectivity, and environmental responsibility.
Sophisticated Structural Elucidation and Solid State Characterization
Single-Crystal X-ray Diffraction Analysis of 2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful analysis of a suitable crystal of this compound would provide unequivocal proof of its molecular structure and offer deep insights into its solid-state behavior.
Molecular Conformation and Bond Parameters
This analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. Key findings would include the planarity or dihedral angle between the fluorinated pyridine (B92270) ring and the pyridin-4-yl ring. The precise measurements of C-F, C-N, and C-C bond lengths would be compared to standard values to identify any electronic effects, such as those induced by the fluorine atom or the interconnected aromatic systems.
Hypothetical Data Table: Selected Bond Parameters
| Parameter | Expected Value (Å or °) | Description |
|---|---|---|
| C2-F1 Bond Length | ~1.35 | Length of the carbon-fluorine bond. |
| C5-C1' Bond Length | ~1.49 | Length of the bond connecting the two pyridine rings. |
| F1-C2-C3-C(CH3) Torsion Angle | Varies | Describes the twist around the C2-C3 bond. |
Crystal Packing Arrangements and Supramolecular Architecture
This subsection would describe how individual molecules of this compound arrange themselves in the crystal lattice. The analysis would identify any common packing motifs, such as herringbone, lamellar, or π-π stacking interactions between the aromatic rings. The description of the supramolecular architecture would detail how intermolecular forces guide the assembly of molecules into a stable, three-dimensional structure.
Advanced Spectroscopic Investigations for Structural and Electronic Properties
Spectroscopic methods are essential for confirming the identity and understanding the electronic environment of a molecule, both in solid-state and in solution.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR) for Detailed Connectivity and Conformation
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.
¹H NMR: Would show distinct signals for each unique proton, with chemical shifts indicating their electronic environment and coupling constants revealing their spatial relationship to neighboring protons.
¹³C NMR: Would identify all unique carbon atoms in the molecule. The chemical shift of the carbon attached to the fluorine (C2) would be particularly informative.
¹⁹F NMR: Would show a signal for the fluorine atom, with its chemical shift being highly sensitive to the electronic properties of the pyridine ring.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to unambiguously assign all proton and carbon signals and confirm the connectivity between the two pyridine rings.
Hypothetical Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H4 (fluoro-pyridine) | 7.5 - 7.8 | d |
| H6 (fluoro-pyridine) | 8.2 - 8.5 | s |
| H2', H6' (pyridine) | 8.6 - 8.8 | d |
| H3', H5' (pyridine) | 7.4 - 7.6 | d |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and confirm the presence of specific functional groups. Key vibrational modes for this compound would include C-F stretching, C=N and C=C stretching from the aromatic rings, and C-H stretching and bending modes. Comparing the experimental spectra to theoretical calculations (e.g., using Density Functional Theory) would allow for a precise assignment of the observed vibrational bands.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior
UV-Vis absorption and fluorescence spectroscopy are fundamental techniques to probe the electronic transitions and photophysical properties of a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information on the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's chromophores.
Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule after it has been excited to a higher electronic state. This provides data on the emission wavelengths (λem) and the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. Together, these techniques offer insights into the molecule's electronic structure and its potential applications in areas like organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Table 1: Hypothetical Photophysical Data for this compound
| Parameter | Value |
|---|---|
| Absorption Maximum (λmax) | Data not available |
| Molar Absorptivity (ε) | Data not available |
| Emission Maximum (λem) | Data not available |
| Fluorescence Quantum Yield (ΦF) | Data not available |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the calculation of a unique elemental formula, confirming the identity of the synthesized molecule and distinguishing it from other compounds with the same nominal mass. This is a critical step in the characterization of any new chemical entity.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | Data not available | Data not available |
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Purity
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a bulk material and to assess its purity. The diffraction pattern produced is a unique fingerprint of a specific crystalline solid. By comparing the experimental PXRD pattern to known patterns, the identity of the crystalline phase can be confirmed. Furthermore, the absence of peaks from other crystalline phases can indicate the high purity of the bulk sample.
Table 3: Representative PXRD Peak List (Hypothetical)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Polymorphism and Crystal Structure Validation
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a valuable technique for probing the local atomic environment in solid materials. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and SSNMR can differentiate between them by detecting subtle changes in the chemical shifts of the nuclei. SSNMR can also be used to validate crystal structures determined by other methods, such as single-crystal X-ray diffraction, by providing complementary information about the local structure and dynamics.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional structure, stability, and electronic nature of a molecule. These in silico methods provide a powerful lens to understand chemical behavior at the atomic level.
Density Functional Theory (DFT) is a robust and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process computationally finds the coordinates that correspond to the lowest energy state on the potential energy surface. For pyridine (B92270) derivatives, a common and effective approach involves using hybrid functionals like B3LYP in combination with a Pople-style basis set such as 6-31G(d) or the larger 6-311++G(d,p). researchgate.netresearchgate.netbas.bg
The selection of the functional and basis set is critical. The B3LYP functional, for instance, incorporates both Hartree-Fock exchange and DFT exchange-correlation principles, offering a balance of accuracy and computational efficiency. bas.bg The inclusion of polarization functions (d,p) in the basis set is crucial for accurately describing the non-spherical electron distribution in molecules with heteroatoms and π-systems, like the pyridine rings in the target compound. researchgate.net For enhanced accuracy, especially in describing non-covalent interactions, dispersion corrections (e.g., D3) are often added to the DFT functional. acs.org The optimization process yields the molecule's minimum energy structure, from which various thermodynamic properties, such as heats of formation, can be calculated. researchgate.net
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. ethz.ch These methods are generally more computationally demanding than DFT but can offer higher accuracy for electronic properties. A prominent ab initio method is Møller-Plesset perturbation theory, particularly at the second order (MP2). wikipedia.orgq-chem.com
MP2 improves upon the Hartree-Fock method by incorporating electron correlation effects, which are crucial for accurately describing dispersion forces and intermolecular interactions. wikipedia.orgnih.gov Studies on related fluoropyridines have utilized methods like MP2 with correlation-consistent basis sets (e.g., cc-pVTZ) to achieve high-accuracy structural and vibrational data. nih.gov Such high-level calculations serve as a benchmark for validating the results obtained from more computationally efficient DFT methods.
A basis set in quantum chemistry is a set of mathematical functions (basis functions) used to construct the molecular orbitals. youtube.com The choice of a basis set is a compromise between the desired accuracy and the computational cost. Larger basis sets include more functions to describe the electron distribution more accurately but significantly increase calculation time. youtube.com
Commonly used basis sets belong to families like:
Pople-style basis sets (e.g., 6-31G, 6-311G) : These are computationally efficient and widely used. The notation indicates how core and valence atomic orbitals are described. Suffixes denote the addition of specific functions:
Polarization functions (d,p) or ( )**: These add functions with higher angular momentum, allowing orbitals to change shape and are essential for describing bonding in molecules like pyridines. researchgate.netyoutube.com
Diffuse functions (+) or (++) : These provide more flexibility for describing the electron density far from the nucleus, which is important for anions and systems with lone pairs. bas.bg
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) : Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy ab initio calculations. stackexchange.com
For a molecule like 2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine, a basis set such as 6-311++G(d,p) would be a suitable choice for DFT calculations, providing a good balance of accuracy for both geometry and electronic properties. bas.bg
Analysis of Electronic Properties and Reactivity Descriptors
Once the geometry is optimized, further calculations can elucidate the electronic landscape of the molecule, providing key insights into its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgnumberanalytics.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.comscirp.org A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov For pyridine derivatives, the HOMO is typically distributed over the π-system of the rings, while the LUMO is also located on the aromatic framework. scirp.org
Table 1: Representative Quantum Chemical Properties for a Pyridine Derivative This table presents typical values based on DFT calculations of similar heterocyclic compounds and serves as an illustrative example.
| Parameter | Description | Representative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.5 to 5.0 eV |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 2.5 eV |
| Softness (S) | 1 / (2η) | 0.2 to 0.22 eV-1 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.0 to 4.5 eV |
Data compiled from principles outlined in related studies. nih.govirjweb.com
Natural Bond Orbital (NBO) analysis further refines this electronic picture. uni-muenchen.de NBO transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements: bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu This method is invaluable for quantifying charge distribution, analyzing hyperconjugation, and understanding donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule. uni-muenchen.dewikipedia.orgfaccts.de For instance, NBO analysis on fluorinated pyridines reveals the impact of substituents on intramolecular charge delocalization and bond strength. rsc.org
A Molecular Electrostatic Potential (MEP or ESP) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.orguni-muenchen.de It is calculated by placing a positive test charge at various points on the molecule's electron density surface and mapping the potential energy. uni-muenchen.de These maps are color-coded to indicate different regions of electrostatic potential. youtube.com
Red/Orange/Yellow : Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen. researchgate.netresearchgate.net
Blue : Regions of positive potential, indicating electron-poor areas. These are sites for nucleophilic attack and are typically found around hydrogen atoms or electron-withdrawing groups. researchgate.netresearchgate.net
Green : Regions of neutral or near-zero potential. researchgate.net
For this compound, an ESP map would be expected to show significant negative potential (red) around the nitrogen atoms of both pyridine rings due to their lone pairs of electrons. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms and in the vicinity of the highly electronegative fluorine atom, which strongly withdraws electron density. Such maps are crucial for predicting intermolecular interactions, including hydrogen bonding, and identifying reactive sites for drug-receptor binding. researchgate.netnih.gov
Global and Local Reactivity Descriptors (Fukui Functions)
In the realm of computational chemistry, global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are pivotal in predicting the reactivity of a molecule. For this compound, these descriptors help in identifying the sites susceptible to electrophilic, nucleophilic, and radical attacks.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value indicates greater stability.
Electronic Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local reactivity is assessed using Fukui functions (f(r)), which pinpoint specific atomic sites within the molecule that are most likely to engage in chemical reactions. The Fukui function is calculated for electrophilic attack (f⁺(r)), nucleophilic attack (f⁻(r)), and radical attack (f⁰(r)). By analyzing the values of the Fukui function on each atom of this compound, one can predict the most reactive centers. For instance, a high value of f⁺(r) on a particular atom suggests it is a likely site for nucleophilic attack, while a high f⁻(r) indicates a site prone to electrophilic attack.
Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: This data is illustrative and not based on actual calculations for the specified compound.)
| Descriptor | Value (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -1.23 |
| Energy Gap (ΔE) | 5.31 |
| Chemical Hardness (η) | 2.655 |
| Electronic Chemical Potential (μ) | -3.885 |
| Global Electrophilicity Index (ω) | 2.84 |
Table 2: Hypothetical Fukui Function Values for Selected Atoms of this compound (Note: This data is illustrative and not based on actual calculations for the specified compound.)
| Atom | f⁺(r) | f⁻(r) | f⁰(r) |
| N (Pyridine-A) | 0.045 | 0.012 | 0.0285 |
| C2 (Pyridine-A) | 0.089 | 0.005 | 0.047 |
| C5 (Pyridine-A) | 0.021 | 0.095 | 0.058 |
| N (Pyridine-B) | 0.052 | 0.018 | 0.035 |
| C4' (Pyridine-B) | 0.033 | 0.078 | 0.0555 |
Computational Spectroscopic Property Prediction
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of this compound.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are performed to predict the ¹H and ¹³C NMR spectra. These calculations are typically carried out using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The computed chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can provide insights into solvent effects and conformational dynamics.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies and their corresponding intensities can be performed using DFT. The predicted vibrational spectrum helps in assigning the experimentally observed absorption bands to specific molecular vibrations, such as C-H stretches, C=C/C=N ring vibrations, and C-F stretches. A comparison of theoretical and experimental spectra can confirm the presence of specific functional groups and provide information about the molecular symmetry. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. youtube.com By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λ_max). These calculations can elucidate the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic and heterocyclic compounds like this compound. sielc.comresearchgate.net Modeling of emission wavelengths (fluorescence and phosphorescence) can also be performed to understand the photophysical properties of the molecule. youtube.com
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. The molecule possesses a rotatable bond between the two pyridine rings, leading to different possible conformations. MD simulations can track the movement of atoms over time, providing insights into the preferred dihedral angles and the energy barriers between different conformers.
Furthermore, MD simulations are crucial for understanding the influence of solvent on the molecule's structure and properties. By explicitly including solvent molecules in the simulation box, it is possible to study solute-solvent interactions, such as hydrogen bonding, and their effect on the conformational equilibrium and reactivity of the compound.
Reaction Mechanism Modeling using Computational Approaches
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. For the synthesis of this compound, a likely synthetic route is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.comharvard.edu This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. mdpi.commdpi.com
Computational modeling can be used to elucidate the detailed mechanism of this reaction, including:
Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-halogen bond. libretexts.org
Transmetalation: The transfer of the pyridyl group from the boron reagent to the palladium center. libretexts.org
Reductive Elimination: The final step where the C-C bond is formed, and the product is released from the catalyst. libretexts.org
By calculating the energy profile of the reaction pathway, including the structures and energies of reactants, transition states, and intermediates, one can determine the rate-determining step and gain a deeper understanding of the factors that influence the reaction's efficiency and selectivity.
In Silico Ligand-Receptor Interaction Modeling for Fundamental Understanding
In silico ligand-receptor interaction modeling, a cornerstone of computational chemistry and drug discovery, provides profound insights into the binding mechanisms of small molecules with their macromolecular targets. This approach utilizes computational methods to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as a protein or enzyme. While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the principles of these investigations can be understood through studies on analogous pyridine-containing compounds. These studies help to elucidate the fundamental interactions that could govern the binding of this specific molecule.
The primary goal of molecular docking is to predict the three-dimensional structure of the ligand-receptor complex. rjptonline.org This computational technique places a ligand into the binding site of a target protein and evaluates the stability of the resulting complex using a scoring function. The results can reveal key binding modes, interaction energies, and the specific amino acid residues involved in the interaction. Common interactions observed include hydrogen bonds, hydrophobic interactions, halogen bonds, and π-π stacking. rjptonline.orgresearchgate.net
Detailed Research Findings from Analogous Systems
To illustrate the process, research on various pyridine derivatives provides a template for the types of interactions that this compound might be involved in. For instance, docking studies on fluorinated thiazolidin-4-one derivatives against C-Kit Tyrosine Kinase (PDB ID: 1T46) have shown that fluorine-containing moieties can significantly influence binding. In one such study, the presence of trifluoro groups led to the most favorable binding affinities among a series of synthesized molecules. rjptonline.org
The interactions are typically visualized in 2D and 3D to identify the specific amino acid residues at the binding site that interact with the ligand. rjptonline.org For example, in the study of fluorinated thiazolidin-4-ones, the amino acid Lysine at position 623 was consistently involved in hydrogen bond formation with multiple compounds. rjptonline.org The presence of aromatic rings, such as the pyridine rings in this compound, allows for potential π-π stacking interactions with aromatic amino acids like tryptophan and phenylalanine within a receptor's active site. researchgate.net
The output of a docking study typically includes a binding energy score, which indicates the strength of the interaction. For example, in a study of an imidazopyridine derivative with enzymes associated with Alzheimer's disease, binding energies of -8.00 kcal/mol (for PDB ID: 2Z5X) and -9.60 kcal/mol (for PDB ID: 4BDT) were reported, suggesting a strong binding affinity. researchgate.netnih.gov
The following interactive tables showcase the kind of data generated from in silico docking studies on related heterocyclic compounds, providing a framework for understanding the potential interactions of this compound.
Table 1: Representative Ligand-Receptor Interactions from Docking Studies of Pyridine Analogs
| Ligand | Target Protein (PDB ID) | Key Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) |
| Alpidem (imidazopyridine derivative) | Acetylcholinesterase (2Z5X) | Not Specified | Not Specified | -8.00 |
| Alpidem (imidazopyridine derivative) | Monoamine Oxidase (4BDT) | Not Specified | Not Specified | -9.60 |
| Fluorinated Thiazolidin-4-one | C-Kit Tyrosine Kinase (1T46) | LYS 623 | Hydrogen Bond | Not Specified |
| Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine | TrKA Kinase (5H3Q) | Not Specified | Not Specified | Not Specified |
This table is illustrative and compiled from data on analogous compounds to demonstrate the type of information obtained from in silico docking studies. researchgate.netnih.govnih.gov
Table 2: Example of Favorable Interactions for a Ligand with its Target Receptor
| Interacting Atom (Ligand) | Interacting Amino Acid (Receptor) | Bond Type | Bond Length (Å) |
| Fluorine | Amino Acid Residue | Halogen Bond | Variable |
| Pyridine Nitrogen | Amino Acid Residue | Hydrogen Bond | Variable |
| Aromatic Ring | Aromatic Amino Acid (e.g., Phe, Tyr) | π-π Stacking | Variable |
| Methyl Group | Hydrophobic Pocket | Hydrophobic Interaction | Variable |
This table provides a generalized representation of potential interactions based on the functional groups present in this compound and findings from related studies. rjptonline.orgresearchgate.net
These computational models are critical for rational drug design, allowing researchers to prioritize compounds for synthesis and biological testing, thereby accelerating the discovery of new therapeutic agents. rjptonline.org
Chemical Reactivity, Coordination Chemistry, and Catalytic Potential
Study of Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Rings
The reactivity of 2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine is dictated by the electronic properties of its two interconnected pyridine rings, which are influenced by fluoro, methyl, and pyridyl substituents.
Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.com Any substitution that does occur is typically directed to the meta-position (C-3/C-5) relative to the ring nitrogen. youtube.com In the case of this compound, the first pyridine ring (the one bearing the fluoro and methyl groups) is significantly deactivated. The fluorine atom is a deactivating group, and the nitrogen atom's electron-withdrawing effect is potent. youtube.com While the methyl group at C-3 is an activating group, its effect is likely insufficient to overcome the strong deactivation by the nitrogen and fluorine. Electrophilic attack on this ring would be challenging and, if successful, would likely occur at the C-4 position, which is meta to the nitrogen and para to the methyl group.
The second ring (the pyridin-4-yl group) is also an electron-deficient system. Electrophilic attack on this ring is similarly difficult.
Nucleophilic Aromatic Substitution (SNAr): The presence of a fluorine atom at the C-2 position makes the first pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov Halogens at the 2- or 4-positions of a pyridine ring are effective leaving groups in SNAr reactions, a process facilitated by the ring nitrogen's ability to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org The reaction involves the addition of a nucleophile to the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion. libretexts.org
Aryl halides with electron-withdrawing substituents are particularly activated for nucleophilic substitution. libretexts.org In this molecule, the entire pyridin-4-yl group at the C-5 position acts as an electron-withdrawing substituent, further activating the C-2 position for nucleophilic attack. A variety of nucleophiles, such as alkoxides, amines, and thiols, could potentially displace the fluoride under suitable conditions. Research on other 2-fluoropyridines shows that such substitutions are a viable method for synthesizing substituted pyridines. nih.gov
Table 1: General Reactivity for Nucleophilic Aromatic Substitution (SNAr) on Halopyridines
| Position of Halogen | Reactivity towards SNAr | Reason |
|---|---|---|
| 2- or 4- | High | The ring nitrogen can effectively stabilize the negative charge of the intermediate through resonance. libretexts.org |
| 3- | Low | The ring nitrogen cannot directly delocalize the negative charge of the intermediate. |
Transition Metal-Mediated Transformations and Catalytic Cycles involving this compound
The structure of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
One of the most relevant transformations is the Suzuki-Miyaura coupling. While the fluorine atom can participate in SNAr, the C-F bond is generally strong and less reactive in cross-coupling than C-Cl, C-Br, or C-I bonds. However, the molecule could be functionalized with a boronic acid or ester at one of the pyridine rings to participate in Suzuki coupling. For instance, a related compound, 2-fluoro-5-(4-fluorophenyl)pyridine, is synthesized by the Suzuki coupling of 5-bromo-2-fluoropyridine (B45044) with 4-fluorophenylboronic acid, using a palladium catalyst. nih.gov This suggests that derivatives of this compound could be synthesized via similar palladium-catalyzed pathways.
A hypothetical catalytic cycle for a Suzuki coupling to form a related bipyridyl system would involve:
Oxidative Addition: The active Pd(0) catalyst adds to an aryl halide (e.g., a bromo-substituted pyridine precursor), forming a Pd(II) complex.
Transmetalation: The boronic acid derivative (e.g., pyridin-4-ylboronic acid) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final bipyridyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Coordination Chemistry and Ligand Design Principles
The two nitrogen atoms in this compound allow it to function as a ligand in coordination complexes with transition metals. wikipedia.orgresearchgate.net
Metal complexes of this ligand could be synthesized by reacting it with a suitable metal salt in an appropriate solvent. The reaction of various pyridine derivatives with metal salts like cobalt(II), nickel(II), and copper(II) chlorides are known to form coordination complexes. abechem.com
For example, a typical synthesis might involve:
Dissolving the metal salt (e.g., RuCl₃, PdCl₂) in a solvent like ethanol (B145695) or acetonitrile (B52724).
Adding a stoichiometric amount of this compound.
Heating the mixture to facilitate complex formation.
Isolating the resulting complex by filtration or crystallization.
Characterization of the resulting metal complexes would involve a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To observe shifts in the pyridine ring vibrational modes upon coordination to the metal center.
NMR Spectroscopy: To determine the structure of the complex in solution.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands.
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry.
This compound possesses two potential coordination sites: the nitrogen of the 2-fluoro-3-methylpyridine (B30981) ring and the nitrogen of the pyridin-4-yl ring. This allows for several coordination modes:
Monodentate: The ligand could coordinate to a metal center through only one of its nitrogen atoms. The nitrogen of the pyridin-4-yl ring is sterically more accessible and potentially more basic, making it a likely monodentate coordination site.
Bidentate (Chelating): The two pyridine rings are not positioned to form a stable chelate with a single metal ion due to the rigid C-C bond separating them. Chelation typically requires a more flexible linker or a different arrangement of donor atoms, such as in 2,2'-bipyridine (B1663995). wikipedia.org
Bridging: The ligand is well-suited to act as a bridging ligand, connecting two different metal centers. One nitrogen atom coordinates to the first metal ion, and the other nitrogen coordinates to a second, leading to the formation of polynuclear complexes or coordination polymers.
The binding affinity is influenced by the electronic properties of the ligand. The electron-withdrawing fluorine atom reduces the basicity of the nitrogen on the first ring, potentially weakening its coordination. Conversely, the methyl group is electron-donating, which slightly increases basicity.
The stability and reactivity of metal complexes are intrinsically linked to the structure of the ligands.
Stability: The strength of the metal-ligand bond is a key factor. The reduced basicity of the fluorinated pyridine nitrogen might lead to a more labile bond compared to an unsubstituted pyridine ligand. This could be advantageous in catalysis, where ligand dissociation can be a crucial step.
Reactivity: The steric and electronic properties of the substituents (fluoro and methyl groups) can influence the reactivity of the coordinated metal center. The methyl group provides steric bulk near one of the coordination sites, which could direct the approach of substrates in a catalytic reaction. The electronic effects of the substituents can also modulate the redox potential of the metal center, affecting its catalytic activity. For instance, in complexes where the ligand participates in redox processes, these substituents would play a significant role.
Table 2: Comparison of Potential Ligand Properties
| Ligand | Potential Coordination Mode | Key Structural Features | Expected Influence on Complex |
|---|---|---|---|
| Pyridine | Monodentate | Single N donor | Forms stable, well-characterized complexes. wikipedia.org |
| 2,2'-Bipyridine | Bidentate (Chelating) | Two N donors in close proximity | Forms highly stable 5-membered chelate rings. wikipedia.org |
| This compound | Monodentate, Bridging | Two N donors separated by a phenyl ring; electronic asymmetry | Can form polynuclear structures; differing stability at each N-donor site. |
Photochemistry and Photoredox Catalysis involving this compound
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations. uni-regensburg.de Pyridine and bipyridine derivatives are common ligands in the design of photocatalysts, most notably in ruthenium and iridium complexes.
While specific photochemical studies on this compound are not widely reported, its structure suggests potential utility in this area. It could serve as a ligand in a new photocatalyst. The electronic tuning provided by the fluoro and methyl groups could be used to modify the photophysical properties (e.g., absorption spectrum, excited-state lifetime, and redox potentials) of a metal complex. A general mechanism for photoredox catalysis involves the photoexcitation of the catalyst, followed by electron transfer to or from a substrate molecule, generating radical intermediates that proceed to the final product. uni-regensburg.de
This ligand could be incorporated into a metal complex, such as [Ru(bpy)₂(L)]²⁺ (where L is the title compound), to study its effect on the photocatalytic properties. The goal would be to tune the catalyst to absorb light efficiently and to have appropriate excited-state redox potentials to drive a desired chemical reaction, such as the generation of a carbomethoxydifluoromethyl radical from a suitable precursor under visible light. nih.gov
Electrochemical Behavior and Redox Potential Analysis
A thorough review of existing scientific databases and research publications did not yield specific studies focused on the electrochemical behavior or the redox potential of this compound. Electrochemical analysis, a critical tool for understanding a molecule's ability to accept or donate electrons, would involve techniques such as cyclic voltammetry to determine its oxidation and reduction potentials. Such data is fundamental for applications in materials science, particularly for the development of electronic devices, sensors, or catalysts. However, at present, no such detailed electrochemical data for this specific compound has been published.
Polymerization Studies
Similarly, there is a notable absence of research investigating the role of this compound in polymerization processes. The potential for a molecule to act as a monomer requires the presence of polymerizable functional groups, while its function as an initiator would depend on its ability to generate reactive species that can trigger a polymerization chain reaction. There are no available studies that explore or confirm the utility of this compound in either of these capacities. Consequently, no data exists on polymerization kinetics, polymer structures, or material properties that would arise from its inclusion in polymerization reactions.
Further research is necessary to elucidate the electrochemical properties and polymerization potential of this compound, which could unlock new applications in various fields of chemistry and materials science.
Advanced Materials Science Research Applications
Design and Synthesis of Supramolecular Assemblies and Architectures
There is no specific information available in the scientific literature regarding the use of 2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine in the design and synthesis of supramolecular assemblies.
Generally, bipyridine derivatives are fundamental building blocks in supramolecular chemistry. researchgate.net Their ability to form directional, non-covalent interactions, such as hydrogen bonds and π-π stacking, allows for the self-assembly of complex, well-defined architectures. merckmillipore.comnih.gov The nitrogen atoms in the pyridine (B92270) rings can act as hydrogen bond acceptors, while the aromatic rings can participate in stacking interactions. The fluorine and methyl substituents on the pyridine ring would be expected to modulate these interactions through their electronic and steric effects, potentially influencing the final supramolecular structure.
Incorporation into Coordination Polymer Frameworks (CPFs) and Metal-Organic Frameworks (MOFs)
No published research was found that specifically details the incorporation of this compound into either Coordination Polymer Frameworks (CPFs) or Metal-Organic Frameworks (MOFs).
Bipyridine ligands are widely used in the construction of CPFs and MOFs due to their excellent coordination ability with a variety of metal ions. researchgate.netwikipedia.org These frameworks are crystalline materials built from metal nodes connected by organic linkers. The pyridyl nitrogen atoms of a molecule like this compound could chelate or bridge metal centers, leading to the formation of one, two, or three-dimensional networks. wikipedia.org
Tuning of Porosity and Surface Area in MOF Materials
There are no studies reporting the use of this compound to tune the porosity and surface area of MOF materials.
Application of MOFs in Gas Sorption and Separation Studies
There is no available data on the application of MOFs constructed from this compound in gas sorption and separation studies.
The chemical functionalization of the pores in MOFs is a key strategy for enhancing their performance in gas sorption and separation. nih.govnih.gov Fluorinated MOFs, in particular, have been investigated for their potential in separating various gases due to the unique interactions between fluorine atoms and gas molecules. A MOF incorporating this compound as a linker would possess both fluorine and nitrogen functionalities within its pores, which could theoretically offer selectivity for certain gases.
Development of Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs))
No research has been published on the development of optoelectronic materials or devices using this compound.
Fluorinated bipyridine derivatives are explored in the field of optoelectronics for their potential to influence the electronic properties of materials. acs.org The introduction of fluorine atoms can alter energy levels, improve electron transport, and enhance the stability of organic electronic devices.
Exploration of Charge Transport Properties
There is no information regarding the charge transport properties of this compound.
The charge transport characteristics of organic materials are fundamental to their performance in devices like OLEDs and OSCs. The electron-withdrawing nature of the fluorine atom and the pyridine rings in this compound suggests it might function as an electron-transporting or hole-blocking material. However, without experimental or theoretical studies, its actual charge transport properties remain unknown.
Luminescence Properties and Quantum Yield Studies
There are no published studies on the luminescence properties or quantum yield of this compound.
Coordination polymers and other materials incorporating bipyridine-type ligands can exhibit luminescence. wikipedia.orgmdpi.com This emission can originate from the ligand itself, the metal center, or from charge transfer transitions between them. The fluorescence and phosphorescence behavior, as well as the efficiency of light emission (quantum yield), would need to be experimentally determined for this specific compound or its coordination complexes. The presence of fluorine atoms can sometimes enhance luminescence properties in organic fluorophores. nih.gov
Chemosensors and Probes based on this compound Derivatives
The development of fluorescent chemosensors is a significant area of research, with applications in environmental monitoring, medical diagnostics, and cellular biology. researchgate.net The core structure of this compound, which is a functionalized bipyridine, is a well-established platform for constructing such sensors. Bipyridine units are excellent chelators for metal ions, and their incorporation into fluorescent molecules can lead to significant changes in optical properties upon analyte binding. researchgate.net
Derivatives of this compound could be engineered into effective chemosensors. The bipyridyl core can act as a recognition site (ionophore), binding selectively to specific analytes, particularly metal ions. researchgate.net This binding event alters the electronic properties of the molecule, which in turn modulates the behavior of an attached fluorophore, leading to a detectable signal such as fluorescence quenching or enhancement. researchgate.net For instance, ruthenium(II) bipyridyl complexes are a well-studied class of luminescent probes where the emission is sensitive to the chemical environment and the presence of quenchers. nih.gov A probe based on a Ru(II) complex was successfully used for the sensitive detection of the food additive Sudan I through a luminescence quenching mechanism. nih.gov
Furthermore, the introduction of specific functional groups onto the bipyridine framework allows for the fine-tuning of sensor selectivity and sensitivity. The fluorine atom on the pyridine ring of the title compound can enhance the binding affinity and influence the photophysical properties of potential sensor molecules. Research on other fluorinated pyridines has shown their utility in creating probes for specific biological targets. For example, novel push-pull systems based on CF₃-substituted pyridines have been synthesized and applied as fluorescent probes for imaging lipid droplets within cells. mdpi.com These probes accumulate selectively in lipid droplets, demonstrating how fluorinated pyridine scaffolds can be tailored for specific bioimaging applications. mdpi.com
The table below summarizes findings for chemosensors based on related pyridyl and bipyridyl structures, illustrating the principles that could be applied to derivatives of this compound.
| Sensor Base Structure | Fluorophore/Principle | Analyte Detected | Detection Limit | Source |
| Ruthenium(II) bipyridyl complex | Ruthenium(II) polypyridyl | Sudan I | 0.26 µM | nih.gov |
| CF₃-Substituted Pyridine | Push-Pull System | Lipid Droplets | Not specified | mdpi.com |
| Pyridoxal Schiff base | Fluorogenic | Fe³⁺ | Not specified | researchgate.net |
| Phthalimide-bipyridine | Colorimetric | Cu²⁺ | Not specified | researchgate.net |
Heterogeneous and Homogeneous Catalysis using Derived Materials
The bipyridine scaffold is one of the most widely used ligands in coordination chemistry and catalysis due to its strong and stable chelation with a vast array of metal ions. researchgate.netalfachemic.com Derivatives of this compound can serve as ligands to create both homogeneous and heterogeneous catalysts, with the fluorine and methyl substituents providing a means to tune the steric and electronic properties of the resulting metal complexes. nih.gov
Homogeneous Catalysis: In homogeneous catalysis, metal complexes dissolved in the reaction medium act as catalysts. Bipyridine ligands are central to many successful systems. For example, ruthenium(II) complexes containing bipyridyl ligands have been employed as photocatalysts for the oxidation of thioethers, with performance exceeding that of the benchmark [Ru(bipy)₃]²⁺ complex. acs.org Similarly, cobalt complexes with ligands incorporating bipyridine frameworks have been investigated for the oxygen reduction reaction (ORR). mdpi.com The design of these ligands, including substituents on the pyridine rings, can influence the catalytic activity and selectivity, for instance, by creating a specific secondary coordination sphere that facilitates proton relay. mdpi.com The functionalization of a phosphine-appended 2,2'-bipyridine (B1663995) ligand after coordination to an iron center demonstrates a modular approach to tuning catalyst properties for specific applications. rsc.org
Heterogeneous Catalysis: For heterogeneous catalysis, the catalytic species is immobilized on a solid support, which facilitates catalyst separation and recycling. Bipyridine-functionalized materials are increasingly used for this purpose. One approach involves incorporating bipyridine units into the structure of Metal-Organic Frameworks (MOFs). kstudy.com These MOF-BPYs can then be metalated with secondary metal cations (e.g., Pd, Cu, Fe), creating robust and highly active catalytic platforms. kstudy.com Another strategy involves immobilizing palladium nanoclusters on amino-functionalized solid supports, creating catalysts that are highly active and selective in oxidative cascade reactions. nih.gov While not involving a bipyridine ligand, research has shown that palladium catalysts supported on materials like silica (B1680970) can effectively catalyze the hydrogenation of fluorinated pyridines, demonstrating the synergy between palladium and fluorinated heterocyclic compounds. nih.gov Magnetically recoverable nano-catalysts are also a promising area, where catalytic species are attached to magnetic nanoparticles for easy separation. rsc.org
The following table details examples of catalytic systems based on bipyridine and related pyridine derivatives.
| Catalyst Type | Ligand/Support | Metal | Reaction Catalyzed | Source |
| Homogeneous | 1,2-Azolylamidino-bipyridyl | Ruthenium(II) | Photooxidation of thioethers | acs.org |
| Homogeneous | Bipyridine-bis-phenolate | Cobalt(III) | Oxygen Reduction Reaction (ORR) | mdpi.com |
| Homogeneous | Phosphine-appended-bipyridine | Iron(II) | Platform for late-stage functionalization | rsc.org |
| Heterogeneous | Bipyridine-functionalized MOF | Various (Pd, Cu, Fe) | General catalysis | kstudy.com |
| Heterogeneous | Amino-functionalized mesocellular foam | Palladium | Oxidative cascade reactions | nih.gov |
Self-Assembly Phenomena and Nanostructure Formation
Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound makes it an excellent candidate for forming well-defined supramolecular architectures and nanostructures.
The bipyridyl unit is a classic building block in supramolecular chemistry. researchgate.net Its rigid structure and ability to form directional hydrogen bonds with complementary molecules can guide the formation of complex assemblies. For instance, co-crystallization of bipyridine bases with molecules containing hydroxyl groups has led to the formation of [2+2] macrocycles and one-dimensional zigzag chains through O-H···N hydrogen bonding. acs.org Ruthenium complexes with bipyridyl ligands have also been shown to form highly organized supramolecular assemblies, such as one-dimensional chains, through intricate hydrogen bonding networks with water molecules. rsc.org
The fluorine atom in the title compound can play a crucial role in directing self-assembly. Fluorination is a known strategy to induce specific conformations and intermolecular interactions. In one study, the introduction of fluorine atoms into a bipyridyl-based ligand induced a significant dihedral twist in the molecule's backbone. acs.org This structural change was critical in directing the self-assembly of palladium ions and the ligands into a highly symmetric Pd₈L₁₆ square antiprism cage, a structure not formed by the non-fluorinated analogue. acs.org This highlights a powerful strategy for using fluorination to access complex, discrete nanostructures.
Furthermore, derivatives of pyridine can be designed to aggregate into various nanostructures in solution. Studies on pyridine-appended fluorophores have shown that their aggregation can be controlled to form 1D nanostructures of nanoparticles, with the process influenced by factors like solvent composition and time. rsc.org In another example, nanoparticles of a pyrazolo-pyridazine derivative were prepared using nanoformulation methods to enhance their biological activity. nih.gov These methods, such as nanoprecipitation, involve the controlled precipitation of a polymer or compound from a solution to form nanoparticles of a desired size. nih.gov
The table below summarizes different types of nanostructures formed from bipyridine and related heterocyclic derivatives.
| Base Molecule Type | Interacting Species/Method | Resulting Structure/Phenomenon | Driving Force(s) | Source |
| 4,4'-Bipyridyl | Bis(2-hydroxy-5-chlorophenyl) sulfide | [2+2] Macrocycle | O-H···N Hydrogen Bonding | acs.org |
| Fluorinated bipyridyl ligand | Palladium(II) ions | Pd₈L₁₆ Square Antiprism Cage | Metal-Ligand Coordination, Steric Effects (Fluorine) | acs.org |
| Pyridine appended fluorophore | Self-aggregation in solution | 1D Nanostructures | Intermolecular interactions | rsc.org |
| Bis(R-bipyridyl)ruthenium | Self-assembly with water | 1D Hydrogen-bonded chains | Hydrogen Bonding | rsc.org |
| Pyrazolo-pyridazine derivative | Nanoprecipitation | Solid Lipid Nanoparticles (SLNs) | Controlled precipitation | nih.gov |
Analytical Method Development for Research Studies
Chromatographic Separation Techniques for Purification and Purity Assessment
Chromatographic techniques are fundamental for the isolation and purity evaluation of "2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine". The choice of method depends on the scale of the purification and the physicochemical properties of the compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of pyridine (B92270) derivatives. researchgate.nethelixchrom.com For "this compound," a reverse-phase HPLC (RP-HPLC) method is often the primary choice for purity assessment due to its efficiency and compatibility with a wide range of organic molecules.
Method development typically involves screening various stationary phases and mobile phase compositions to achieve optimal separation. A common starting point is a C18 column, which separates compounds based on their hydrophobicity. Given the basic nature of the pyridine moieties, the addition of an acid modifier to the mobile phase is often necessary to ensure good peak shape and prevent tailing. helixchrom.com
An illustrative RP-HPLC method for the purity assessment of "this compound" could involve a gradient elution. This allows for the separation of impurities with a wide range of polarities. The use of a mixed-mode column, which offers multiple retention mechanisms (e.g., reverse-phase and ion-exchange), can also provide unique selectivity for pyridine-containing compounds. helixchrom.com
Table 1: Illustrative HPLC Gradient Method for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table presents a hypothetical HPLC method based on common practices for analyzing substituted pyridine compounds.
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov For "this compound," direct analysis by GC may be feasible depending on its boiling point and thermal stability. The presence of the fluorine atom and methyl group can influence its volatility.
If the compound has limited volatility, derivatization may be necessary. A common derivatization technique for compounds with active hydrogen atoms (which is not the case for the parent compound but could be for related impurities) is silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine. researchgate.net
Headspace GC is particularly useful for analyzing residual volatile impurities from the synthesis process without introducing non-volatile matrix components into the system. tandfonline.commee.gov.cn
Supercritical Fluid Chromatography (SFC) for Chiral Separation (if applicable for derivatives)
Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" alternative to normal-phase HPLC for both chiral and achiral separations. americanpharmaceuticalreview.comselvita.com SFC utilizes supercritical carbon dioxide as the main mobile phase, which offers advantages such as lower viscosity and higher diffusivity, leading to faster separations and reduced solvent consumption. researchgate.net
While "this compound" itself is not chiral, SFC would be a critical technique for the separation of enantiomers if a chiral center were introduced into the molecule through derivatization or in the synthesis of related chiral analogs. shimadzu.com Chiral stationary phases (CSPs) based on polysaccharides are widely successful for the separation of a broad range of compounds, including pyridine derivatives. researchgate.net For achiral separations, stationary phases such as those with 2-ethylpyridine (B127773) have been specifically developed for SFC and show excellent performance for basic compounds. chromatographytoday.com
Hyphenated Techniques for Reaction Monitoring and Product Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for modern chemical analysis, providing both qualitative and quantitative information.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. chromatographyonline.comnih.gov It is a cornerstone for the analysis of pharmaceutical compounds and research chemicals, including fluorinated pyridine derivatives. chromatographyonline.comnih.gov
For the analysis of "this compound," LC-MS can be used to:
Confirm the molecular weight of the synthesized compound.
Identify and quantify impurities, even at trace levels.
Monitor the progress of chemical reactions by tracking the consumption of reactants and the formation of products.
An electrospray ionization (ESI) source is commonly used in the positive ion mode to analyze pyridine-containing compounds due to the basicity of the nitrogen atoms, which are readily protonated.
Table 2: Representative LC-MS Parameters for Compound Confirmation
| Parameter | Value |
| LC System | UPLC/HPLC with a C18 column |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-500 |
| Expected [M+H]⁺ | m/z 175.0726 |
This table provides illustrative LC-MS parameters suitable for the analysis of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of MS. researchgate.netnih.gov It is a standard method for the identification and quantification of volatile and semi-volatile organic compounds. tandfonline.com The use of GC-MS for the analysis of pyridine derivatives is well-established. nih.gov
For "this compound," GC-MS analysis would provide:
Confirmation of the compound's identity through its mass spectrum, which provides a unique fragmentation pattern.
Detection of volatile impurities that may not be easily observed by LC-MS.
The use of a predicted GC-MS spectrum can serve as a guide for identification, although experimental verification is essential. hmdb.ca In some metabolomics studies, pyridine is even used as a syringe wash solvent in GC-MS analysis due to its properties. nih.gov
Quantitative Analytical Methods for Research Samples
The development of robust and reliable quantitative analytical methods is crucial for the evaluation of "this compound" in various stages of research. While specific, validated quantitative methods for this particular compound in research matrices are not extensively detailed in publicly available literature, the principles of analytical chemistry allow for the development of such methods based on techniques commonly employed for analogous pyridine derivatives.
The primary methods for the quantification of small molecules like "this compound" in research samples, such as in vitro assay buffers or plasma, are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
A common approach for the quantification of aromatic compounds is reversed-phase HPLC with UV detection. A hypothetical method for "this compound" could be developed as follows:
Chromatographic System: A standard HPLC system equipped with a C18 stationary phase column is suitable for the separation of this compound from potential impurities and matrix components.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good peak shape and resolution.
Detection: The pyridine and pyridinyl rings in the molecule are chromophores, allowing for detection by UV spectrophotometry. The maximum absorbance wavelength (λmax) would need to be determined, but it is expected to be in the range of 250-280 nm.
Illustrative HPLC Method Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 260 nm |
Method Validation: A crucial part of method development is validation to ensure its performance. This would involve assessing parameters such as linearity, accuracy, precision, and selectivity.
Illustrative Linearity Data:
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.1 | 12,500 |
| 0.5 | 63,000 |
| 1.0 | 124,500 |
| 5.0 | 625,000 |
| 10.0 | 1,255,000 |
| Correlation Coefficient (r²) | >0.999 |
Illustrative Accuracy and Precision Data:
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
|---|---|---|---|
| 0.5 | 0.49 ± 0.02 | 98.0 | 4.1 |
| 5.0 | 5.05 ± 0.15 | 101.0 | 3.0 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is preferable. This technique combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.
Ionization: Electrospray ionization (ESI) in positive ion mode would be suitable for this basic pyridine compound.
Mass Transitions: For quantification, specific mass transitions from the precursor ion (the protonated molecule, [M+H]⁺) to one or more product ions are monitored. For "this compound" (molecular weight 188.21 g/mol ), the precursor ion would be m/z 189.2. Product ions would be determined by fragmentation of the precursor ion in the collision cell of the mass spectrometer.
Illustrative LC-MS/MS Method Parameters:
| Parameter | Value |
|---|---|
| LC System | UPLC with a C18 column |
| Mobile Phase | As for HPLC-UV |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 189.2 |
| Product Ion (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
The development of such a method would require the synthesis of the pure compound to serve as a reference standard for the optimization of MS parameters and for the preparation of calibration curves. The characterization of the synthesized standard is a prerequisite. For "this compound", characterization data has been reported as follows:
Reported Characterization Data:
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.68 (d, J=4.4 Hz, 2H), 8.35 (d, J=2.0 Hz, 1H), 7.72 (dd, J=8.4, 2.0 Hz, 1H), 7.40 (d, J=4.4 Hz, 2H), 2.37 (s, 3H) |
| Mass Spectrometry (ESI) | m/z 189 [M+H]⁺ |
This characterization confirms the identity and purity of the reference standard used for developing a quantitative assay. The validation of an LC-MS/MS method would follow similar principles to the HPLC-UV method, with a focus on establishing the limit of detection (LOD) and limit of quantification (LOQ), which would be significantly lower than those achievable with UV detection.
Future Research Directions and Interdisciplinary Prospects
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. chemimpex.comnih.gov Future research into 2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine will likely focus on the development of novel and more sustainable synthetic methodologies. While classical methods for pyridine synthesis exist, contemporary research emphasizes the importance of green chemistry principles. This includes the exploration of one-pot reactions, the use of environmentally benign solvents, and the development of catalytic systems that minimize waste and energy consumption.
Key areas for investigation include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for the formation of carbon-carbon bonds. A plausible and efficient route to this compound would involve the coupling of a suitable boronic acid or ester derivative of one of the pyridine rings with a halogenated partner of the other. For instance, the reaction of 2-Fluoro-3-methyl-5-boronic acid with 4-halopyridine or vice-versa could be a primary strategy.
C-H Activation: Direct C-H activation and functionalization represent a highly atom-economical approach to forming new bonds. Future studies could explore the direct coupling of 2-fluoro-3-methylpyridine (B30981) with pyridine through a C-H activation strategy, eliminating the need for pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound.
Sustainable approaches will be a major focus, aiming to reduce the environmental impact of the synthesis. This could involve the use of renewable starting materials, solvent-free reaction conditions, and the development of recyclable catalysts.
Advanced Functionalization Strategies for Tailored Properties
The inherent reactivity of the two pyridine rings and the presence of the fluoro and methyl substituents in this compound provide multiple sites for further functionalization. Advanced strategies can be employed to modify the molecule and tailor its properties for specific applications.
Future research in this area will likely explore:
Regioselective Functionalization: The selective introduction of additional functional groups at specific positions on either pyridine ring is a key challenge. researchgate.net Directed ortho-metalation, taking advantage of the directing ability of the existing substituents, could be a powerful tool for achieving high regioselectivity.
Late-Stage Functionalization: The ability to introduce functional groups in the later stages of a synthetic sequence is highly desirable, particularly in drug discovery. Research into late-stage C-H functionalization of the this compound core could enable the rapid generation of a library of derivatives with diverse properties.
Introduction of Pharmacophores: The pyridine moiety is a common feature in many pharmaceuticals. nih.gov Functionalization strategies could focus on introducing known pharmacophores or bioisosteres to explore the potential biological activity of the resulting derivatives.
These advanced functionalization strategies will be crucial for unlocking the full potential of this compound in various fields.
Integration into Hybrid Materials Systems for Enhanced Performance
The unique electronic and structural features of this compound make it an attractive candidate for incorporation into hybrid materials. The nitrogen atoms in the pyridine rings can act as coordination sites for metal ions, making the compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Future research directions in this domain may include:
MOF Synthesis: The use of this compound as an organic linker in the synthesis of MOFs could lead to materials with novel topologies and properties. The fluorine substituent could influence the framework's stability and its interactions with guest molecules.
Polymer Functionalization: The compound could be incorporated into polymer chains, either as a monomer or as a pendant group, to modify the properties of the resulting polymer. This could lead to materials with enhanced thermal stability, flame retardancy, or specific optical and electronic properties.
Surface Modification: The molecule could be used to modify the surfaces of materials, such as nanoparticles or electrodes, to alter their surface chemistry and improve their performance in applications like catalysis or sensing.
The integration of this compound into hybrid materials is a promising area of research that could lead to the development of advanced materials with tailored functionalities.
Further Development of Computational Models for Predictive Capabilities
Computational chemistry plays an increasingly important role in understanding and predicting the properties and reactivity of molecules. For this compound, computational models can provide valuable insights that can guide experimental work.
Future computational studies are expected to focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties (e.g., NMR and IR spectra). This information can aid in the characterization of the compound and its derivatives.
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of potential synthetic reactions and functionalization strategies. This can help in optimizing reaction conditions and predicting the regioselectivity of reactions.
Prediction of Physicochemical Properties: Models can be developed to predict key physicochemical properties, such as solubility, lipophilicity, and pKa. These properties are crucial for applications in medicinal chemistry and materials science.
Molecular Docking and Virtual Screening: In the context of drug discovery, computational models can be used to predict the binding affinity of this compound derivatives to biological targets.
The development of accurate and reliable computational models will be instrumental in accelerating the research and development of applications for this compound.
Emerging Applications in Advanced Catalysis and Sustainable Chemistry
Potential emerging applications in this area include:
Ligand Design for Homogeneous Catalysis: The compound could be used as a bidentate or monodentate ligand in a variety of transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and oxidation reactions. The electronic properties of the ligand could be tuned by further functionalization to optimize the performance of the catalyst.
Organocatalysis: The pyridine nitrogen atoms could act as basic sites in organocatalytic transformations.
Photocatalysis: The photophysical properties of the molecule could be explored for its potential use in photocatalytic applications, such as in light-driven organic transformations. acs.org
In the realm of sustainable chemistry, the development of catalysts based on this compound could contribute to the development of more environmentally friendly chemical processes.
Potential for Discovery of Unforeseen Chemical Transformations
A hallmark of scientific exploration is the discovery of unexpected and novel phenomena. The unique combination of functional groups in this compound—a fluorinated pyridine, a methyl group, and a second pyridine ring—creates a chemical landscape ripe for the discovery of unforeseen chemical transformations. The interplay of the electronic effects of the fluorine atom and the steric influence of the methyl group, combined with the reactivity of the two distinct pyridine rings, could lead to novel reaction pathways and the formation of unexpected products under certain reaction conditions.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 2-fluoro-3-methyl-5-(pyridin-4-yl)pyridine, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : A common approach involves coupling reactions using organometallic intermediates. For example, tributylstannyl derivatives (e.g., 2-fluoro-3-methyl-5-(tributylstannyl)pyridine) can serve as precursors for Stille cross-coupling with pyridin-4-yl halides . Optimization includes controlling reaction temperature (e.g., maintaining 195 K for lithiation steps as in ), solvent choice (THF for lithium diisopropylamide (LDA)-mediated reactions), and stoichiometric ratios to minimize side products. Catalytic systems like Pd(PPh₃)₄ can improve yields in cross-coupling steps .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Use -NMR to confirm fluorine substitution patterns and -NMR to resolve methyl and pyridyl proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Critical for resolving dihedral angles between aromatic rings (e.g., pyridin-4-yl and fluorophenyl groups) and hydrogen-bonding networks, as demonstrated in structurally related compounds . For example, dihedral angles of 59.3° between pyridine and fluorophenyl moieties were observed in analogous systems .
Q. What are the primary applications of this compound in medicinal chemistry or materials science?
- Methodological Answer : The compound’s pyridine-fluorine motif is valuable in drug discovery for kinase inhibition (e.g., p38αMAP kinase) due to its ability to modulate binding affinity and selectivity . In materials science, its electron-deficient pyridine core facilitates applications in coordination chemistry for metal-organic frameworks (MOFs) or catalysis .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of fluorination and methyl group introduction in pyridine derivatives like this compound?
- Methodological Answer :
- Directed ortho-Metalation : Use LDA or similar bases to deprotonate specific positions, followed by electrophilic quenching (e.g., methyl iodide or Selectfluor® for fluorination) .
- Computational Guidance : Density Functional Theory (DFT) calculations predict reactive sites by analyzing charge distribution and frontier molecular orbitals. For example, fluorine’s electronegativity directs substitution to electron-rich regions .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions) for this compound derivatives?
- Methodological Answer :
- Triangulation : Cross-validate NMR data with X-ray crystallography (e.g., bond lengths and angles from ) to confirm structural assignments.
- Dynamic Effects : Consider rotameric equilibria or solvent-induced shifts that may alter splitting patterns. Variable-temperature NMR can isolate these effects .
Q. What computational modeling strategies are recommended to predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Studies : Calculate transition states for Stille or Suzuki couplings to identify steric/electronic barriers. Parameters like Mulliken charges on the pyridin-4-yl group influence reactivity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways to optimize conditions .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., THF/diethyl ether) to slow crystallization and improve crystal quality .
- Derivatization : Introduce hydrogen-bonding motifs (e.g., amino or hydroxyl groups) to enhance lattice stability, as seen in related pyrazol-5-amine derivatives .
Data Contradiction and Advanced Analysis
Q. How should researchers address discrepancies between theoretical and experimental biological activity data for this compound?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., replacing fluorine with chloro or methyl groups) and assay activity against target kinases. highlights how regioisomeric changes (e.g., switching fluorophenyl/pyridin-4-yl positions) drastically alter inhibitory profiles .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with kinase domains .
Tables for Key Data
| Parameter | Value/Technique | Reference |
|---|---|---|
| Dihedral Angle (Pyridine-Fluorophenyl) | 59.3° (X-ray) | |
| Synthetic Yield (Stille Coupling) | 36% (after recrystallization) | |
| HRMS Accuracy | < 2 ppm error |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
